

Physical and chemical properties of 7-ethylbenzofuran

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Compound of Interest

Compound Name: 7-Ethyl-1-benzofuran

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An In-depth Technical Guide to the Physical and Chemical Properties of 7-Ethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-ethylbenzofuran. The information is compiled from various scientific sources to support research, development, and application activities involving this heterocyclic compound.

Core Physical and Chemical Properties

7-Ethylbenzofuran is a substituted benzofuran with an ethyl group at the 7-position of the bicyclic ring system. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	[1]
Molecular Weight	146.19 g/mol	[1]
CAS Number	59020-73-4	[1]
Appearance	Not explicitly reported, but related compounds are often colorless to pale yellow liquids.	
Melting Point	No experimental data available.	
Boiling Point	No experimental data available.	
Density	No experimental data available.	
Solubility	No explicit experimental data available. Based on its structure, it is expected to be soluble in common organic solvents.	

Spectroscopic Data

Detailed experimental spectroscopic data for 7-ethylbenzofuran is not readily available in public databases. However, characteristic spectral features can be inferred from the analysis of the benzofuran scaffold and related substituted derivatives.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 7-ethylbenzofuran shows the following characteristic ion peaks, with relative intensities in parentheses:

- m/z 146: (38%) Corresponding to the molecular ion [M]⁺. [2]

- m/z 131: (100%) Likely resulting from the loss of a methyl group ($-\text{CH}_3$) from the ethyl substituent, forming a stable benzylic-type cation.^[2]
- m/z 77: (10%) Indicative of a phenyl cation fragment.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 7-ethylbenzofuran are not available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the analysis of benzofuran and its substituted analogs.

^1H NMR (Predicted):

- Ethyl Group: A triplet for the methyl protons ($-\text{CH}_3$) and a quartet for the methylene protons ($-\text{CH}_2-$).
- Aromatic Protons: Signals corresponding to the protons on the benzene and furan rings. The substitution at the 7-position will influence the chemical shifts and coupling patterns of the adjacent protons.

^{13}C NMR (Predicted):

- Ethyl Group: Two distinct signals for the methyl and methylene carbons.
- Benzofuran Ring: Signals for the eight carbons of the benzofuran scaffold, with chemical shifts influenced by the ethyl substituent and the oxygen heteroatom.

Infrared (IR) Spectroscopy

The IR spectrum of 7-ethylbenzofuran is expected to exhibit characteristic absorption bands for the aromatic and ether functionalities.

- C-H Stretching (Aromatic): Bands above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Bands below 3000 cm^{-1} for the ethyl group.
- C=C Stretching (Aromatic): Absorptions in the $1600\text{--}1450\text{ cm}^{-1}$ region.

- C-O-C Stretching (Ether): Strong bands in the 1250-1000 cm^{-1} region.

Synthesis and Reactivity

Synthesis

A documented method for the preparation of 7-ethylbenzofuran is described in the Journal of the Chemical Society from 1920.^[2] The synthesis involves the use of o-ethylphenol as a starting material.^[2] A general workflow for such a synthesis, based on classical benzofuran synthesis methods, is depicted below.

A generalized synthetic pathway to 7-ethylbenzofuran.

Experimental Protocol:

A detailed, modern experimental protocol for the synthesis of 7-ethylbenzofuran is not readily available in the searched literature. The original method is cited as J. Chem. Soc. 1920, 1534, which would need to be consulted for the specific reaction conditions and purification procedures.^[2]

Chemical Reactivity

The chemical reactivity of 7-ethylbenzofuran is largely dictated by the benzofuran ring system. Benzofurans are known to undergo various electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents. The electron-donating nature of the ethyl group at the 7-position may influence the regioselectivity of such reactions. Common reactions for the benzofuran scaffold include halogenation, nitration, and Friedel-Crafts acylation.

Biological and Pharmacological Activity

The biological activities of benzofuran derivatives are extensive and well-documented. They have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.^{[3][4]} However, there is no specific information available in the reviewed literature regarding the biological or pharmacological activity of 7-ethylbenzofuran itself. Further research would be required to elucidate its specific biological profile.

Safety and Handling

Specific safety and handling information for 7-ethylbenzofuran is not detailed in readily available safety data sheets. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For related compounds like ethyl 7-methoxybenzofuran-2-carboxylate, the safety data indicates that it can cause skin and eye irritation and may cause respiratory irritation.[5] Similar precautions should be taken with 7-ethylbenzofuran.

This guide provides a summary of the currently available technical information on 7-ethylbenzofuran. The lack of extensive experimental data highlights the potential for further research to fully characterize this compound.

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